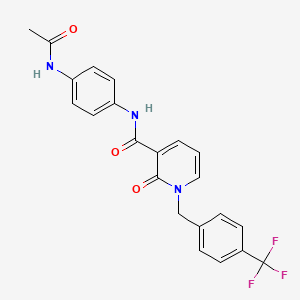
N-(4-acetamidophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-乙酰氨基苯基)-2-氧代-1-(4-(三氟甲基)苄基)-1,2-二氢吡啶-3-甲酰胺是一种复杂的有机化合物,在化学、生物学和医药等领域具有潜在应用。该化合物以其独特的结构为特征,包括乙酰氨基苯基基团、三氟甲基苄基基团和二氢吡啶甲酰胺部分。
准备方法
合成路线和反应条件: N-(4-乙酰氨基苯基)-2-氧代-1-(4-(三氟甲基)苄基)-1,2-二氢吡啶-3-甲酰胺的合成通常涉及多步有机反应。一种常见的方法是首先形成二氢吡啶环,然后通过各种偶联反应引入乙酰氨基苯基和三氟甲基苄基基团。反应条件通常需要使用催化剂、特定溶剂和控制温度,以确保所需产物的收率和纯度。
工业生产方法: 该化合物的工业生产可能涉及使用优化的反应条件进行大规模合成,以最大限度地提高收率并降低成本。这可能包括使用连续流动反应器、自动化合成系统和先进的纯化技术,以确保该化合物满足其预期应用所需的规格。
化学反应分析
反应类型: N-(4-乙酰氨基苯基)-2-氧代-1-(4-(三氟甲基)苄基)-1,2-二氢吡啶-3-甲酰胺可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化生成相应的氧化物。
还原: 还原反应可以导致形成还原衍生物。
取代: 该化合物可以参与取代反应,其中官能团被其他基团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用硼氢化钠 (NaBH4) 和氢化铝锂 (LiAlH4) 等还原剂。
取代: 通常使用卤素 (Cl2, Br2) 和亲核试剂 (NH3, OH-) 等试剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可以生成氧化物,而还原可以生成醇或胺。
科学研究应用
N-(4-乙酰氨基苯基)-2-氧代-1-(4-(三氟甲基)苄基)-1,2-二氢吡啶-3-甲酰胺具有多种科学研究应用:
化学: 用作有机合成的构建块,并用作各种化学反应中的试剂。
生物学: 对其潜在的生物活性进行研究,包括酶抑制和受体结合。
医药: 由于其独特的化学结构,正在探索其在治疗各种疾病中的治疗潜力。
工业: 用于开发新材料,并用作合成其他复杂化合物的中间体。
作用机制
N-(4-乙酰氨基苯基)-2-氧代-1-(4-(三氟甲基)苄基)-1,2-二氢吡啶-3-甲酰胺的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可能与酶或受体结合,改变其活性并导致各种生物效应。确切的分子靶点和途径可能因具体应用和使用环境而异。
类似化合物:
N-(4-乙酰氨基苯基)-吲哚美辛酰胺: 以其 COX-2 抑制特性而闻名。
4-乙酰氨基苯基 N-(4-氯-2-(三氟甲基)苯基)氨基甲酸酯: 另一种具有类似结构但具有不同官能团的化合物。
独特性: N-(4-乙酰氨基苯基)-2-氧代-1-(4-(三氟甲基)苄基)-1,2-二氢吡啶-3-甲酰胺的独特性在于其官能团的特定组合,赋予其独特的化学和生物特性。这种独特性使其成为各种研究和工业应用中的一种宝贵化合物。
相似化合物的比较
Similar Compounds
- N-(4-ACETAMIDOPHENYL)-2-OXO-1-{[4-(METHYL)PHENYL]METHYL}-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE
- N-(4-ACETAMIDOPHENYL)-2-OXO-1-{[4-(FLUORO)PHENYL]METHYL}-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE
Uniqueness
The presence of the trifluoromethyl group in N-(4-ACETAMIDOPHENYL)-2-OXO-1-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE makes it unique compared to similar compounds. This group can significantly influence the compound’s chemical properties, such as its lipophilicity, stability, and reactivity. Additionally, the trifluoromethyl group can enhance the compound’s biological activity by improving its binding affinity to molecular targets.
属性
分子式 |
C22H18F3N3O3 |
|---|---|
分子量 |
429.4 g/mol |
IUPAC 名称 |
N-(4-acetamidophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H18F3N3O3/c1-14(29)26-17-8-10-18(11-9-17)27-20(30)19-3-2-12-28(21(19)31)13-15-4-6-16(7-5-15)22(23,24)25/h2-12H,13H2,1H3,(H,26,29)(H,27,30) |
InChI 键 |
CDPBVZPLRQNCNY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















